N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide
Description
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide is an organic compound characterized by the presence of a difluorophenyl group and a dithianyl group attached to an acetamide moiety
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NOS2/c13-9-2-1-3-10(14)12(9)15-11(16)6-8-7-17-4-5-18-8/h1-3,8H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCBPCCMKNANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)CC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide typically involves the following steps:
Formation of 1,4-dithiane: This can be achieved by the reaction of 1,2-dichloroethane with sodium sulfide in the presence of a suitable solvent.
Introduction of the acetamide group: The 1,4-dithiane is then reacted with chloroacetyl chloride to form 2-(1,4-dithian-2-yl)acetyl chloride.
Coupling with 2,6-difluoroaniline: Finally, the 2-(1,4-dithian-2-yl)acetyl chloride is reacted with 2,6-difluoroaniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the dithianyl group can modulate the compound’s reactivity and stability. The acetamide moiety may facilitate interactions with biological macromolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)propionamide: Contains a propionamide group.
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)butanamide: Contains a butanamide group.
Uniqueness
N-(2,6-difluorophenyl)-2-(1,4-dithian-2-yl)acetamide is unique due to the specific combination of the difluorophenyl, dithianyl, and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
